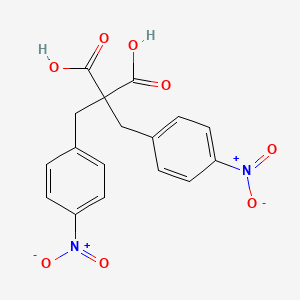

2,2-Bis(4-nitrobenzyl)malonic acid

Description

BenchChem offers high-quality 2,2-Bis(4-nitrobenzyl)malonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-nitrobenzyl)malonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTOPDJPKIXQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Bis(4-nitrobenzyl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel compound, 2,2-Bis(4-nitrobenzyl)malonic acid. As this molecule is not extensively documented in current literature, this paper provides a robust theoretical framework and practical protocols based on established chemical principles, specifically the malonic ester synthesis, to enable its creation and verification.

Introduction

2,2-disubstituted malonic acid derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of two 4-nitrobenzyl groups onto the central carbon of malonic acid is hypothesized to yield a molecule with unique properties, potentially for applications in polymer chemistry or as a precursor for pharmacologically active compounds. The electron-withdrawing nature of the nitro groups and the rigidity of the benzyl moieties are expected to influence the compound's acidity, crystal packing, and biological interactions. This guide provides a comprehensive roadmap for its synthesis and thorough characterization.

Proposed Synthetic Pathway

The synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid is proposed via a two-step process, leveraging the classical malonic ester synthesis route. This method involves the sequential alkylation of diethyl malonate followed by acidic hydrolysis to yield the target dicarboxylic acid.[1][2][3]

The overall workflow is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate

This procedure details the dialkylation of diethyl malonate with 4-nitrobenzyl bromide.[2][3][4]

-

Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of absolute ethanol.

-

Base Formation: Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol at room temperature. Allow the sodium to react completely to form sodium ethoxide.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise over 15 minutes. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

First Alkylation: Dissolve 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of absolute ethanol and add it dropwise to the reaction mixture. Stir at room temperature for 1 hour.

-

Second Alkylation: Add a second equivalent of sodium ethoxide solution (prepared separately from 4.6 g Na in 150 mL ethanol). Then, add a solution of 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in 50 mL of ethanol dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diethyl 2,2-bis(4-nitrobenzyl)malonate.

Step 2: Synthesis of 2,2-Bis(4-nitrobenzyl)malonic Acid

This procedure describes the hydrolysis of the intermediate ester to the final product.

-

Reaction Setup: Place the purified diethyl 2,2-bis(4-nitrobenzyl)malonate (e.g., 0.1 mol) in a 500 mL round-bottom flask.

-

Hydrolysis: Add 200 mL of 6 M hydrochloric acid (HCl). Heat the mixture to reflux with vigorous stirring for 24-48 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Isolation: Cool the reaction mixture in an ice bath. The product, being a solid, should precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold deionized water (3 x 50 mL) to remove any residual HCl and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed for further purification if necessary.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 2,2-Bis(4-nitrobenzyl)malonic acid. The following workflow and predicted data provide a benchmark for this analysis.

Caption: General workflow for the characterization of the final product.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₄N₂O₈ |

| Molecular Weight | 374.31 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~13.0 ppm | Singlet (broad) | 2H | Carboxylic acid protons (-COOH ) |

| ~8.15 ppm | Doublet | 4H | Aromatic protons (Ar -H) ortho to -NO₂ |

| ~7.40 ppm | Doublet | 4H | Aromatic protons (Ar -H) meta to -NO₂ |

| ~3.60 ppm | Singlet | 4H | Benzyl protons (-C-CH₂ -Ar) |

Solvent: DMSO-d₆

| Chemical Shift (δ) | Assignment |

| ~170 ppm | Carboxylic acid carbon (-C OOH) |

| ~147 ppm | Aromatic carbon attached to -NO₂ (C -NO₂) |

| ~145 ppm | Aromatic ipso-carbon (C -CH₂) |

| ~131 ppm | Aromatic carbons (C H) meta to -NO₂ |

| ~123 ppm | Aromatic carbons (C H) ortho to -NO₂ |

| ~58 ppm | Quaternary carbon (C (CH₂)₂) |

| ~40 ppm | Benzyl carbon (-C H₂-Ar) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid[5][6][7][8] |

| ~1710 | Strong, Sharp | C=O stretch of carboxylic acid dimer[6][7] |

| ~1520, ~1350 | Strong, Sharp | Asymmetric and symmetric N-O stretch of nitro group |

| ~1300 | Medium | C-O stretch of carboxylic acid |

| Mode | Predicted m/z | Assignment |

| Negative | 373.07 [M-H]⁻ | Deprotonated molecule |

| Negative | 329.08 [M-H-CO₂]⁻ | Loss of carbon dioxide |

| Positive | 375.08 [M+H]⁺ | Protonated molecule |

| Positive | 397.07 [M+Na]⁺ | Sodium adduct |

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2,2-Bis(4-nitrobenzyl)malonic Acid: Properties, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-nitrobenzyl)malonic acid, a C-substituted derivative of malonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues, namely its precursor diethyl 2,2-bis(4-nitrobenzyl)malonate, the mono-substituted derivative 2-(4-nitrobenzyl)malonic acid, and the isomeric ester malonic acid bis(4-nitrobenzyl) ester. The guide outlines the predicted physical and chemical properties, a detailed experimental protocol for its synthesis via malonic ester synthesis, and relevant safety information. The presented data is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Introduction

Malonic acid and its derivatives are fundamental building blocks in organic synthesis, most notably in the malonic ester synthesis for the preparation of a wide array of carboxylic acids. The introduction of specific substituents onto the central methylene group of malonic acid allows for the fine-tuning of its chemical properties and the creation of novel molecular scaffolds. The 4-nitrobenzyl group, in particular, is a common moiety in medicinal chemistry, often imparting interesting biological activities. This guide focuses on the di-substituted derivative, 2,2-Bis(4-nitrobenzyl)malonic acid, providing a theoretical and practical framework for its study.

Predicted Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Data

| Property | 2,2-Bis(4-nitrobenzyl)malonic acid (Predicted) | Diethyl 2,2-bis(4-nitrobenzyl)malonate (Precursor) | Malonic Acid Bis(4-nitrobenzyl) Ester (Isomer)[1] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | C₂₁H₂₂N₂O₈ | C₁₇H₁₄N₂O₈ |

| Molecular Weight | 374.30 g/mol | 430.41 g/mol | 374.30 g/mol |

| Appearance | Expected to be a crystalline solid | Expected to be a crystalline solid | White to almost white powder/crystal |

| Melting Point | Expected to be >150 °C (with decomposition) | Not available | 89 °C |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | Expected to be soluble in common organic solvents. | Not available |

| pKa | pKa₁ ~2-3, pKa₂ ~5-6 | Not applicable | Not applicable |

Synthesis of 2,2-Bis(4-nitrobenzyl)malonic Acid

The most logical and established route for the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid is the malonic ester synthesis, followed by hydrolysis.

Experimental Protocol: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate

This procedure is based on the general principles of malonic ester alkylation.

Materials:

-

Diethyl malonate

-

4-Nitrobenzyl bromide

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous ethanol (or anhydrous DMF/THF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, sodium hydride can be suspended in an anhydrous solvent like DMF or THF.

-

To the stirred solution of the base at 0 °C, diethyl malonate (1.0 equivalent) is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the enolate.

-

4-Nitrobenzyl bromide (2.0-2.2 equivalents) dissolved in the same anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After cooling to room temperature, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure diethyl 2,2-bis(4-nitrobenzyl)malonate.

Experimental Protocol: Hydrolysis to 2,2-Bis(4-nitrobenzyl)malonic Acid

Materials:

-

Diethyl 2,2-bis(4-nitrobenzyl)malonate

-

Aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH)

-

Diethyl ether or ethyl acetate

Procedure (Acidic Hydrolysis):

-

Diethyl 2,2-bis(4-nitrobenzyl)malonate is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).

-

The mixture is heated to reflux and stirred vigorously until TLC analysis indicates the complete disappearance of the starting material.

-

Upon cooling, the product may precipitate. If so, it is collected by filtration, washed with cold water, and dried.

-

If the product does not precipitate, the reaction mixture is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2,2-Bis(4-nitrobenzyl)malonic acid.

-

Recrystallization from an appropriate solvent system can be performed for further purification.

Procedure (Basic Hydrolysis followed by Acidification):

-

The diester is refluxed in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).

-

After the reaction is complete, the mixture is cooled in an ice bath and acidified with a concentrated strong acid (e.g., HCl) to a pH of 1-2.

-

The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Chemical Reactivity and Stability

-

Decarboxylation: Like other malonic acids substituted at the alpha-carbon, 2,2-Bis(4-nitrobenzyl)malonic acid is expected to undergo decarboxylation upon heating, yielding 3,3-bis(4-nitrophenyl)propanoic acid.

-

Esterification: The two carboxylic acid groups can be esterified using standard methods (e.g., Fischer esterification).

-

Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and high temperatures. The nitro groups may be susceptible to reduction.

Spectral Data (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two 4-nitrobenzyl groups (typically two doublets in the aromatic region) and a singlet for the benzylic CH₂ protons. The acidic protons of the carboxyl groups may appear as a broad singlet or may not be observed depending on the solvent.

-

¹³C NMR: The spectrum should show signals for the quaternary carbon of the malonic acid, the benzylic carbons, the aromatic carbons (with distinct signals for the carbon bearing the nitro group and the ipso-carbon), and the carboxyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the benzyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the carboxylic acids (a broad band), C=O stretching of the carboxyl groups, C-N stretching and N=O stretching of the nitro groups, and C-H stretching of the aromatic and benzylic groups.

Safety and Handling

Based on the GHS information for the isomeric malonic acid bis(4-nitrobenzyl) ester, the following hazards should be considered for 2,2-Bis(4-nitrobenzyl)malonic acid until specific data is available:

-

May cause skin irritation.[1]

-

May cause serious eye irritation.[1]

-

Suspected of causing genetic defects.[1]

Precautionary Measures:

-

Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Visualizations

Logical Relationship of Synthesis

References

A Technical Guide to 2,2-Bis(4-nitrobenzyl)malonic Acid: Synthesis, Properties, and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,2-bis(4-nitrobenzyl)malonic acid, a disubstituted derivative of malonic acid. While this specific dicarboxylic acid is not extensively cataloged with a unique CAS number, its synthesis and properties can be inferred from established chemical principles, primarily the malonic ester synthesis. This document details its molecular structure, a plausible synthetic route via its ester precursor, and the properties of related compounds. The information is intended to support research and development activities requiring substituted malonic acids as intermediates or target molecules.

Compound Identification and Molecular Structure

A specific CAS Registry Number for 2,2-bis(4-nitrobenzyl)malonic acid has not been identified in major chemical databases. However, its immediate precursor, Bis(4-nitrobenzyl) Malonate , is well-documented.

-

Compound Name: 2,2-Bis(4-nitrobenzyl)malonic Acid

-

Molecular Formula: C₁₇H₁₄N₂O₈

-

Molecular Weight: 374.31 g/mol

-

Structure: The molecule consists of a central malonic acid core where the alpha-carbon is substituted with two 4-nitrobenzyl groups.

The direct precursor to this acid is its corresponding ester, for which quantitative data is available.

-

Precursor Name: Bis(4-nitrobenzyl) Malonate (also known as Malonic Acid Bis(4-nitrobenzyl) Ester)[1][2]

-

Molecular Formula: C₁₇H₁₄N₂O₈[1]

Data Presentation: Properties of Bis(4-nitrobenzyl) Malonate

The following table summarizes the computed physicochemical properties of Bis(4-nitrobenzyl) Malonate, the ester precursor to the target acid.

| Property | Value | Reference |

| Molecular Weight | 374.3 g/mol | [1] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 374.07501541 Da | [1] |

| Monoisotopic Mass | 374.07501541 Da | [1] |

| Topological Polar Surface Area | 144 Ų | [1] |

| Heavy Atom Count | 27 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 492 | [1] |

Experimental Protocols: Synthesis of 2,2-Bis(4-nitrobenzyl)malonic Acid

The synthesis of 2,2-bis(4-nitrobenzyl)malonic acid can be achieved via a two-stage malonic ester synthesis, which involves the dialkylation of a malonic ester followed by hydrolysis of the ester groups.

Stage 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate

This stage involves the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl bromide.

Materials:

-

Diethyl malonate

-

4-Nitrobenzyl bromide

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a base like potassium carbonate can be suspended in a solvent such as DMF.[3]

-

To this basic solution, one equivalent of diethyl malonate is added dropwise at room temperature. The mixture is stirred to ensure the complete formation of the malonate enolate.

-

A solution of two equivalents of 4-nitrobenzyl bromide in the same anhydrous solvent is then added slowly to the reaction mixture.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the dialkylation to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction is quenched by the addition of water. The product is extracted into an organic solvent like ethyl acetate.[3]

-

The combined organic layers are washed with water and then with a brine solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate.

-

The crude product can be purified by column chromatography on silica gel.

Stage 2: Hydrolysis to 2,2-Bis(4-nitrobenzyl)malonic Acid

The final step is the hydrolysis of the diester to the corresponding dicarboxylic acid. Care must be taken to avoid decarboxylation, which can occur at high temperatures in acidic conditions.

Materials:

-

Diethyl 2,2-bis(4-nitrobenzyl)malonate

-

Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol (optional, to improve solubility)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

The diethyl 2,2-bis(4-nitrobenzyl)malonate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC. This process is known as saponification.

-

After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution contains the sodium salt of 2,2-bis(4-nitrobenzyl)malonic acid.

-

The aqueous solution is cooled in an ice bath and slowly acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

The precipitated 2,2-bis(4-nitrobenzyl)malonic acid is collected by vacuum filtration.

-

The solid product is washed with cold distilled water to remove any inorganic salts.

-

The final product is dried under vacuum to yield pure 2,2-bis(4-nitrobenzyl)malonic acid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis of 2,2-bis(4-nitrobenzyl)malonic acid.

Caption: Two-stage synthesis of 2,2-bis(4-nitrobenzyl)malonic acid.

Structural Relationship of Key Reactants and Product

This diagram shows the structural assembly of the final product from the key starting materials.

Caption: Structural relationship of reactants and product.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2,2-Bis(4-nitrobenzyl)malonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,2-Bis(4-nitrobenzyl)malonic acid (CAS 653306-99-1), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and characterization of this compound. Furthermore, a detailed, generalized experimental protocol for its synthesis via malonic ester synthesis is provided. The logical workflow for the synthesis and subsequent spectroscopic analysis is also visually represented.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of 2,2-Bis(4-nitrobenzyl)malonic acid and have not been experimentally verified. These predictions are intended to serve as a reference for researchers.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 2H | Carboxylic acid protons (-COOH) |

| 8.1 - 8.2 | Doublet | 4H | Aromatic protons ortho to the nitro group |

| 7.4 - 7.5 | Doublet | 4H | Aromatic protons meta to the nitro group |

| ~3.4 | Singlet | 4H | Methylene protons (-CH₂-) |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| ~147 | Aromatic carbon attached to the nitro group |

| ~145 | Quaternary aromatic carbon |

| ~130 | Aromatic CH carbon |

| ~123 | Aromatic CH carbon |

| ~55 | Quaternary malonic carbon |

| ~40 | Methylene carbon (-CH₂-) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1520 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1350 | Strong | N-O symmetric stretch (Nitro group) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1200 | Medium | C-N stretch |

| 800-880 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 374.08 | [M]⁺ (Molecular Ion) |

| 329.08 | [M - COOH]⁺ |

| 283.07 | [M - 2COOH]⁺ (unlikely) |

| 238.06 | [M - C₇H₆NO₂]⁺ (Loss of a nitrobenzyl group) |

| 136.04 | [C₇H₆NO₂]⁺ (Nitrobenzyl cation) |

| 106.04 | [C₇H₆O]⁺ |

| 90.05 | [C₆H₄O]⁺ |

Experimental Protocols

The synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid can be achieved through a malonic ester synthesis pathway. This involves the dialkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate

-

Preparation of the Enolate: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: 4-Nitrobenzyl bromide (2.2 equivalents) dissolved in a minimal amount of a suitable solvent (e.g., ethanol or DMF) is added to the enolate solution.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure diethyl 2,2-bis(4-nitrobenzyl)malonate.

Hydrolysis to 2,2-Bis(4-nitrobenzyl)malonic acid

-

Saponification: The purified diethyl 2,2-bis(4-nitrobenzyl)malonate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification: After cooling, the reaction mixture is concentrated to remove the ethanol. The remaining aqueous solution is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of the dicarboxylic acid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2,2-Bis(4-nitrobenzyl)malonic acid.

Visualizations

Synthetic Pathway

Caption: Synthetic route to 2,2-Bis(4-nitrobenzyl)malonic acid.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization of the target compound.

Navigating the Physicochemical Landscape of 2,2-Bis(4-nitrobenzyl)malonic Acid: A Technical Guide to Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound, 2,2-Bis(4-nitrobenzyl)malonic acid. In the absence of extensive published data for this specific molecule, this document outlines detailed experimental protocols and data presentation strategies to enable researchers to generate robust and reliable physicochemical profiles. Understanding these properties is a critical prerequisite for the advancement of this compound in any research or development pipeline, particularly in fields such as medicinal chemistry and materials science.

Solubility Profile: A Foundation for Application

The solubility of an active compound is a crucial determinant of its formulation possibilities, bioavailability, and overall utility. The dicarboxylic acid nature of 2,2-Bis(4-nitrobenzyl)malonic acid, combined with the presence of two polar nitrobenzyl groups, suggests a complex solubility profile that requires empirical determination across a range of solvents with varying polarities.

Recommended Solvents for Screening

A systematic approach to solubility assessment involves screening in a diverse set of solvents. The following table outlines a recommended panel of solvents, categorized by their polarity and proticity, to establish a comprehensive solubility profile.

| Solvent Category | Recommended Solvents | Rationale for Inclusion |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | To assess solubility in aqueous and alcoholic systems, relevant for biological and pharmaceutical formulations. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-polarity solvents capable of dissolving a wide range of organic compounds, often used in in vitro assays. |

| Intermediate Polarity | Acetone, Acetonitrile, Ethyl Acetate | Common laboratory solvents with moderate polarity, useful for purification and analysis. |

| Non-Polar | Dichloromethane, Toluene, Hexane | To determine solubility in lipophilic environments, relevant for understanding membrane permeability and extraction. |

| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | To evaluate the impact of ionization on the solubility of the acidic compound. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 2,2-Bis(4-nitrobenzyl)malonic acid to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

Stability Assessment: Ensuring Compound Integrity

Investigating the chemical stability of 2,2-Bis(4-nitrobenzyl)malonic acid is paramount to define its shelf-life, identify potential degradation products, and establish appropriate storage and handling conditions. The presence of nitroaromatic and malonic acid functionalities suggests potential susceptibility to specific degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a substance to identify likely degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.

Recommended Stress Conditions:

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the malonic acid moiety. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Hydrolysis, and potential reactions involving the nitro groups. A study on a related compound, bis(4-fluorobenzyl)trisulfide, showed accelerated disproportionation under strong basic conditions[1]. |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the benzylic positions or other susceptible functional groups. |

| Thermal Stress | Solid-state at 80 °C for 48 hours; Solution-state (in a relevant solvent) at 60 °C for 48 hours | Decarboxylation of the malonic acid, and other thermally induced degradations. Studies on nitrobenzyl halides have shown thermal instability[2]. |

| Photostability | Exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Photochemical reactions involving the nitro groups are a known phenomenon for ortho-nitrobenzyl esters[3]. |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Recommended Long-Term Storage Conditions (ICH Q1A(R2) Guidelines):

| Condition | Temperature | Relative Humidity |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |

Experimental Protocol for Stability Studies

Methodology:

-

Sample Preparation: Prepare solutions of 2,2-Bis(4-nitrobenzyl)malonic acid in relevant solvents and also store the solid compound in appropriate containers.

-

Exposure to Stress/Storage Conditions: Place the samples under the various stress and long-term storage conditions outlined above.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 3, 6, 12, 24 months for long-term studies), withdraw samples for analysis.

-

Analytical Method: Employ a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

-

Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of each degradation product at each time point under each condition.

The logical flow for conducting stability studies is depicted in the following diagram.

Data Presentation and Interpretation

For ease of comparison and interpretation, all quantitative data should be summarized in clear and concise tables.

Table for Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be generated | Data to be generated |

| Methanol | 25 | Data to be generated | Data to be generated |

| DMSO | 25 | Data to be generated | Data to be generated |

| ... | ... | ... | ... |

Table for Stability Data (Example for Thermal Stress):

| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |

| 0 | 100 | 0 | 0 |

| 12 | Data to be generated | Data to be generated | Data to be generated |

| 24 | Data to be generated | Data to be generated | Data to be generated |

| 48 | Data to be generated | Data to be generated | Data to be generated |

Conclusion

The systematic evaluation of the solubility and stability of 2,2-Bis(4-nitrobenzyl)malonic acid, as outlined in this guide, will provide the foundational physicochemical data necessary for its rational development. By adhering to these detailed experimental protocols, researchers can generate high-quality, reproducible data that will be invaluable for formulation development, analytical method validation, and regulatory submissions. The complex interplay of the dicarboxylic acid and nitrobenzyl moieties necessitates a thorough empirical investigation to unlock the full potential of this promising compound.

References

- 1. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Niche Molecule: A Technical Guide to the Discovery and History of 2,2-Bis(4-nitrobenzyl)malonic acid

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of 2,2-Bis(4-nitrobenzyl)malonic acid, a specialized organic compound. Geared towards researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies that underpin its creation, offering detailed experimental protocols and contextualizing its existence within the broader history of organic chemistry.

Introduction: Understanding the Core Structure

2,2-Bis(4-nitrobenzyl)malonic acid is a disubstituted derivative of malonic acid. Malonic acid, a naturally occurring dicarboxylic acid first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, is the parent compound.[1] The significance of malonic acid and its derivatives in organic synthesis stems from the reactivity of the central methylene group, which allows for the introduction of various substituents.[2] The subject of this guide, 2,2-Bis(4-nitrobenzyl)malonic acid, features two 4-nitrobenzyl groups attached to this central carbon, a structural motif achieved through well-established synthetic pathways.

While a singular, seminal publication marking the "discovery" of 2,2-Bis(4-nitrobenzyl)malonic acid is not prominent in the scientific literature, its synthesis is a direct application of the historic and versatile malonic ester synthesis . This powerful carbon-carbon bond-forming reaction has been a cornerstone of organic chemistry for over a century, allowing for the preparation of a wide array of mono- and disubstituted acetic acids.[3][4] The "history" of 2,2-Bis(4-nitrobenzyl)malonic acid is therefore intrinsically linked to the development and application of this fundamental synthetic method.

The Foundational Chemistry: Malonic Ester Synthesis

The malonic ester synthesis provides a reliable and well-documented route to compounds like 2,2-Bis(4-nitrobenzyl)malonic acid. The process typically involves two key stages: the alkylation of a malonic ester and the subsequent hydrolysis of the ester groups to form the corresponding carboxylic acid.

The general workflow for the synthesis of a disubstituted malonic acid is depicted in the following diagram.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid, based on the principles of the malonic ester synthesis.

Synthesis of Diethyl 2,2-Bis(4-nitrobenzyl)malonate

This procedure outlines the dialkylation of diethyl malonate with 4-nitrobenzyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

4-Nitrobenzyl bromide (or chloride)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

The first equivalent of 4-nitrobenzyl bromide, dissolved in a minimal amount of absolute ethanol, is added to the reaction mixture. The mixture is then heated to reflux until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of the second equivalent of 4-nitrobenzyl bromide.

-

The reaction mixture is again heated to reflux until the dialkylation is complete.

-

The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

-

The solvent is evaporated to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate, which can be purified by recrystallization or column chromatography.

Hydrolysis to 2,2-Bis(4-nitrobenzyl)malonic Acid

This procedure describes the conversion of the diester to the target dicarboxylic acid.

Materials:

-

Diethyl 2,2-bis(4-nitrobenzyl)malonate

-

Aqueous hydrochloric acid (e.g., 6 M) or a solution of potassium hydroxide in ethanol/water.

-

Diethyl ether

Procedure (Acid Hydrolysis):

-

The diethyl 2,2-bis(4-nitrobenzyl)malonate is suspended in aqueous hydrochloric acid.

-

The mixture is heated to reflux with vigorous stirring for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

The reaction mixture is cooled, and the resulting precipitate of 2,2-Bis(4-nitrobenzyl)malonic acid is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Procedure (Saponification):

-

A solution of potassium hydroxide in a mixture of ethanol and water is prepared.

-

The diethyl 2,2-bis(4-nitrobenzyl)malonate is added to the alkaline solution, and the mixture is heated to reflux until saponification is complete.

-

The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and carefully acidified with cold, concentrated hydrochloric acid to precipitate the 2,2-Bis(4-nitrobenzyl)malonic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Quantitative Data

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O₈ |

| Molecular Weight | 374.31 g/mol |

| CAS Number | 67245-85-6 |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Logical Relationships in Synthesis

The logical progression of the synthesis is based on the chemical reactivity of the starting materials and intermediates. The acidity of the α-hydrogens of diethyl malonate is key to the initial deprotonation, and the resulting enolate is a potent nucleophile for the subsequent alkylation steps.

References

- 1. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

In-Depth Technical Guide: Theoretical and Computational Studies of 2,2-Bis(4-nitrobenzyl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies, synthesis, and characterization of 2,2-Bis(4-nitrobenzyl)malonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of this compound.

Introduction

2,2-Bis(4-nitrobenzyl)malonic acid, also known as Malonic Acid Bis(4-nitrobenzyl) Ester or Bis(4-nitrobenzyl) Malonate, is a derivative of malonic acid characterized by the presence of two 4-nitrobenzyl groups attached to the central methylene carbon. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule. This compound serves as a versatile precursor in the synthesis of more complex molecules, including polymers and potential therapeutic agents. Recent studies have highlighted its potential in the development of anti-cancer therapies, specifically for prostate cancer.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Bis(4-nitrobenzyl)malonic acid is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value |

| IUPAC Name | 2,2-bis[(4-nitrophenyl)methyl]propanedioic acid |

| Synonyms | Malonic Acid Bis(4-nitrobenzyl) Ester, Bis(4-nitrobenzyl) Malonate |

| CAS Number | 67245-85-6 |

| Molecular Formula | C₁₇H₁₄N₂O₈ |

| Molecular Weight | 374.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 165-168 °C |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid typically involves the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in the presence of a base, followed by hydrolysis of the resulting ester.

A general workflow for the synthesis is depicted in the following diagram:

Caption: General synthesis workflow for 2,2-Bis(4-nitrobenzyl)malonic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example and may require optimization.

Materials:

-

Diethyl malonate

-

4-Nitrobenzyl bromide

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dialkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 4-nitrobenzyl bromide portion-wise. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 2,2-bis(4-nitrobenzyl)malonate.

-

Hydrolysis: The crude ester is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the ester is refluxed with a strong acid such as concentrated hydrochloric acid.

-

Purification: The resulting 2,2-Bis(4-nitrobenzyl)malonic acid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 4H | Aromatic (ortho to NO₂) |

| ~7.3-7.4 | d | 4H | Aromatic (meta to NO₂) |

| ~3.4-3.5 | s | 4H | -CH₂- (benzyl) |

| ~1.2-1.3 | t | 6H | -CH₃ (ethyl ester) |

| ~4.1-4.2 | q | 4H | -CH₂- (ethyl ester) |

| ~11-12 | br s | 2H | -COOH |

Note: The chemical shifts for the ester protons will be absent after hydrolysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (acid/ester) |

| ~147-148 | Aromatic C-NO₂ |

| ~145-146 | Aromatic C-CH₂ |

| ~130-131 | Aromatic CH (meta to NO₂) |

| ~123-124 | Aromatic CH (ortho to NO₂) |

| ~58-59 | Quaternary C (malonic) |

| ~38-39 | -CH₂- (benzyl) |

| ~61-62 | -O-CH₂- (ethyl ester) |

| ~14-15 | -CH₃ (ethyl ester) |

Note: The chemical shifts for the ester carbons will be absent after hydrolysis.

Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3300 | O-H stretch (carboxylic acid) |

| ~2900-3000 | C-H stretch (aromatic and aliphatic) |

| ~1700-1730 | C=O stretch (carboxylic acid/ester) |

| ~1510-1530 | N-O asymmetric stretch (nitro group) |

| ~1340-1350 | N-O symmetric stretch (nitro group) |

| ~1200-1300 | C-O stretch |

Theoretical and Computational Studies

While specific in-depth theoretical and computational studies on 2,2-Bis(4-nitrobenzyl)malonic acid are not extensively available in peer-reviewed literature, its derivatives have been the subject of molecular modeling and simulation studies, particularly in the context of their biological activity.

Molecular Docking and Dynamics

In a study on the anti-prostate cancer potential of related 2-(4-Nitrobenzyl) Malonates, molecular dynamics simulations were performed. These simulations aimed to understand the stability of the ligand within the active site of a target protein. Such computational approaches are crucial in drug discovery for predicting binding affinities and mechanisms of action.

The general workflow for such a computational study is outlined below:

Caption: A typical workflow for computational drug design studies.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 2,2-Bis(4-nitrobenzyl)malonic acid. These calculations can provide insights into:

-

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

-

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand reactivity.

-

Spectroscopic properties: Simulating IR and NMR spectra to aid in the interpretation of experimental data.

-

Reaction mechanisms: Investigating the energy profiles of synthetic pathways.

Potential Applications

The primary area of interest for 2,2-Bis(4-nitrobenzyl)malonic acid and its derivatives is in medicinal chemistry. The presence of the nitrobenzyl moieties suggests potential for:

-

Anti-cancer agents: As demonstrated in studies on related compounds, these molecules may exhibit cytotoxic activity against cancer cell lines.

-

Prodrugs: The nitro groups can be bioreduced in hypoxic environments, a characteristic of solid tumors, to release an active cytotoxic agent.

-

Building blocks for polymer synthesis: The dicarboxylic acid functionality allows for its use as a monomer in polymerization reactions to create polyesters and polyamides with specific properties conferred by the nitrobenzyl groups.

Conclusion

2,2-Bis(4-nitrobenzyl)malonic acid is a compound with significant potential in both materials science and medicinal chemistry. While detailed theoretical and computational studies on this specific molecule are limited in the public domain, the available information on its synthesis, characterization, and the computational analysis of related compounds provides a solid foundation for future research. Further in-depth computational investigations, coupled with experimental validation, are warranted to fully explore the potential of this and related molecules in various applications, including the development of novel therapeutic agents.

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 2,2-Bis(4-nitrobenzyl)malonic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. No specific safety, handling, or toxicity data for 2,2-Bis(4-nitrobenzyl)malonic acid has been found in publicly available literature or safety data sheets. The information presented herein is extrapolated from data on structurally similar compounds, particularly aromatic nitro compounds and a related malonic acid ester. All personnel should handle this compound with extreme caution, assuming it to be hazardous, and should consult with a qualified safety professional before use.

Introduction

This guide provides a summary of the anticipated hazards, recommended handling procedures, and a general framework for the toxicological assessment of 2,2-Bis(4-nitrobenzyl)malonic acid, based on available information for related substances.

Hazard Identification and Classification

While no specific GHS classification exists for 2,2-Bis(4-nitrobenzyl)malonic acid, the classification for a closely related structure, Malonic Acid Bis(4-nitrobenzyl) Ester, provides a valuable starting point. The primary hazards are likely driven by the p-nitrobenzyl moiety.

Table 1: GHS Hazard Classification for Malonic Acid Bis(4-nitrobenzyl) Ester [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Based on the general toxicity of aromatic nitro compounds, it is prudent to assume that 2,2-Bis(4-nitrobenzyl)malonic acid may also possess the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Target Organ Toxicity: Potential for effects on the hematological system (methemoglobinemia), respiratory system, liver, and reproductive system.[3]

-

Carcinogenicity: Some nitroaromatic compounds are considered to have carcinogenic potential.[2]

-

Explosive Properties: Aromatic compounds with multiple nitro groups have a risk of explosive decomposition.[2]

Physical and Chemical Properties

Specific physical and chemical properties for 2,2-Bis(4-nitrobenzyl)malonic acid are not well-documented. For the related Malonic Acid Bis(4-nitrobenzyl) Ester, the molecular weight is 374.3 g/mol .[1] It is expected that the target compound is a solid at room temperature.

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended.

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

4.2. Engineering Controls

-

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust.[2]

-

Avoid generating dust. Dry powders can accumulate electrostatic charges.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ground all equipment containing the material to prevent electrostatic discharge.

4.4. Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.

Experimental Protocols

As no specific experimental protocols for toxicity testing of 2,2-Bis(4-nitrobenzyl)malonic acid are available, a general protocol for handling a potent, powdered chemical for in-vitro testing is provided below.

Protocol: Preparation of a Stock Solution for In-Vitro Assays

-

Preparation: Don all required PPE and work within a certified chemical fume hood.

-

Weighing: Tare a pre-weighed, sealed vial on an analytical balance. Carefully add the desired amount of 2,2-Bis(4-nitrobenzyl)malonic acid to the vial using a micro-spatula to minimize dust. Seal the vial and re-weigh to obtain the exact mass.

-

Solubilization: In the fume hood, uncap the vial and add the required volume of a suitable solvent (e.g., DMSO) using a calibrated pipette to achieve the desired stock concentration.

-

Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

-

Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (e.g., -20°C or -80°C), protected from light.

-

Decontamination: All disposable materials that came into contact with the compound (e.g., pipette tips, weighing paper) should be disposed of as hazardous waste. Non-disposable equipment should be thoroughly decontaminated with an appropriate solvent.

Visualizations

The following diagrams illustrate key logical workflows for chemical safety and hazard assessment.

Caption: General workflow for safely handling a powdered chemical compound.

Caption: Logical relationship for inferring hazards based on related compounds.

References

Methodological & Application

Application Notes and Protocols: 2,2-Bis(4-nitrobenzyl)malonic Acid as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2,2-bis(4-nitrobenzyl)malonic acid as a foundational building block for the construction of complex molecular architectures, including dendrimers and potential therapeutic agents. The presence of two nitrobenzyl groups offers a unique opportunity for divergent synthesis and the introduction of functionalities for various applications.

Chemical Properties and Synthesis

2,2-Bis(4-nitrobenzyl)malonic acid is a derivative of malonic acid featuring two 4-nitrobenzyl substituents on the central carbon atom. The nitro groups serve as versatile handles for further chemical modifications, most notably their reduction to primary amines. This transformation is key to its application as a building block in the synthesis of polyamidoamine (PAMAM) dendrimers and other complex molecules. The synthesis of the target compound is typically achieved through a two-step process: the dialkylation of a malonic ester followed by hydrolysis.

Table 1: Physicochemical Properties of Diethyl 2,2-bis(4-nitrobenzyl)malonate

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₂O₈ |

| Molecular Weight | 430.41 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 118-120 °C |

| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,2-bis(4-nitrobenzyl)malonate

This protocol details the synthesis of the diethyl ester precursor to 2,2-bis(4-nitrobenzyl)malonic acid via a dialkylation reaction.

Materials:

-

Diethyl malonate

-

4-Nitrobenzyl bromide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add 4-nitrobenzyl bromide (2.1 equivalents) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: 75-85%

Protocol 2: Hydrolysis to 2,2-Bis(4-nitrobenzyl)malonic Acid

This protocol describes the hydrolysis of the diethyl ester to the final carboxylic acid.

Materials:

-

Diethyl 2,2-bis(4-nitrobenzyl)malonate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve diethyl 2,2-bis(4-nitrobenzyl)malonate (1.0 equivalent) in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (3.0-4.0 equivalents).

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 2,2-bis(4-nitrobenzyl)malonic acid as a solid.

Expected Yield: 80-90%

Application as a Building Block

The true utility of 2,2-bis(4-nitrobenzyl)malonic acid lies in its role as a scaffold for creating more complex molecules. The primary pathway for this involves the reduction of the nitro groups to amines, yielding 2,2-bis(4-aminobenzyl)malonic acid. This diamino derivative is a key intermediate for various synthetic applications.

Application Notes and Protocols for the Esterification of 2,2-Bis(4-nitrobenzyl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the alkylation (esterification) of 2,2-Bis(4-nitrobenzyl)malonic acid. Two primary methods are presented: the classic Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification, which is particularly suitable for more complex or sterically hindered alcohols.

Introduction

2,2-Bis(4-nitrobenzyl)malonic acid is a disubstituted malonic acid derivative. Due to the quaternary nature of the central carbon atom, further C-alkylation at this position is not feasible. Therefore, "alkylation" of this substrate refers to the esterification of its two carboxylic acid functionalities. The resulting diesters are valuable intermediates in various synthetic pathways, including the preparation of derivatives for drug discovery and development. The choice of esterification method depends on the desired ester group and the sensitivity of the starting materials.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] It is a cost-effective method, particularly when using simple, low-boiling point alcohols that can also serve as the reaction solvent. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[1][2][5]

Experimental Protocol

-

Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-Bis(4-nitrobenzyl)malonic acid.

-

Reaction Setup : Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also act as the solvent.

-

Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution : Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

| Parameter | Value |

| Substrate | 2,2-Bis(4-nitrobenzyl)malonic acid |

| Alcohol | Methanol or Ethanol |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | Reflux |

| Reaction Time | 4-12 hours (monitor by TLC) |

| Typical Yield | 70-90% (dependent on alcohol) |

Experimental Workflow

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for sterically hindered substrates and acid-sensitive compounds.[6][9][10] The reaction proceeds at room temperature and generally gives high yields.[7][9]

Experimental Protocol

-

Reagent Preparation : In a round-bottom flask, dissolve 2,2-Bis(4-nitrobenzyl)malonic acid, the desired alcohol (2.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation : Cool the solution in an ice bath (0 °C).

-

DCC Addition : Slowly add a solution of DCC (2.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Execution : Remove the ice bath and stir the reaction mixture at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction by TLC.

-

Work-up : Once the reaction is complete, filter off the DCU precipitate and wash it with the solvent.

-

Purification : Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the pure diester.

Data Presentation

| Parameter | Value |

| Substrate | 2,2-Bis(4-nitrobenzyl)malonic acid |

| Alcohol | Primary or Secondary Alcohol |

| Coupling Agent | DCC (Dicyclohexylcarbodiimide) |

| Catalyst | DMAP (4-Dimethylaminopyridine) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Typical Yield | 85-95% |

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of Steglich Esterification.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Application of 2,2-Bis(4-nitrobenzyl)malonic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,2-bis(4-nitrobenzyl)malonic acid represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the nitrobenzyl and malonic acid moieties provides a scaffold for the development of novel therapeutic agents. Research has particularly highlighted the promise of closely related 2-(4-nitrobenzyl) malonates in the fields of oncology, as well as in the development of agents with antioxidant and anti-inflammatory properties. This document provides an overview of these applications, supported by experimental protocols and key data for researchers interested in exploring this chemical space.

The core structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitro group can act as a bio-reducible moiety, potentially leading to selective activation in hypoxic tumor environments, a characteristic sought after in cancer therapy. Furthermore, the malonate core is a versatile building block in organic synthesis, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies.

I. Anti-Cancer Applications

Recent studies have demonstrated the potent anti-proliferative activity of 2-(4-nitrobenzyl) malonate derivatives against human prostate cancer cells (DU145). One particular derivative, designated as 3c , has shown significant cytotoxic effects, highlighting its potential as a lead compound for the development of new anti-cancer drugs.

Quantitative Data: In Vitro Anti-Proliferative Activity

| Compound | Cell Line | CTC50 (μg/mL) |

| 3c | DU145 (Prostate Cancer) | 11.83 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

DU145 human prostate cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed DU145 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for another 24 hours.

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell inhibition is calculated relative to the untreated control cells. The CTC50 (concentration that causes 50% cell death) is determined from the dose-response curve.

II. Antioxidant and Anti-inflammatory Applications

Derivatives of 2-(4-nitrobenzyl) malonates have also been investigated for their antioxidant and anti-inflammatory properties. These activities are crucial in combating oxidative stress and inflammation, which are implicated in a wide range of diseases.

Quantitative Data: Antioxidant and Anti-inflammatory Activities

While specific IC50 values for the antioxidant and anti-inflammatory activities of 2-(4-nitrobenzyl) malonates are not fully available in the public domain, the following assays have been used to characterize their activity. Researchers can use these protocols to determine the IC50 values for their synthesized compounds.

| Activity | Assay |

| Antioxidant | DPPH Radical Scavenging |

| Antioxidant | Nitric Oxide Radical Scavenging |

| Antioxidant | Hydrogen Peroxide Radical Scavenging |

| Anti-inflammatory | RBC Membrane Stabilization |

| Anti-inflammatory | Albumin Denaturation Inhibition |

Experimental Protocols:

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid is used as a standard.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

Principle: This assay measures the inhibition of nitric oxide radicals generated from sodium nitroprusside. The nitric oxide radicals react with oxygen to form nitrite ions, which are quantified using the Griess reagent.

Procedure:

-

Mix 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) with 0.5 mL of the test compound at various concentrations.

-

Incubate the mixture at 25°C for 150 minutes.

-

After incubation, add 0.5 mL of the reaction mixture to 1 mL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% phosphoric acid).

-

Allow the mixture to stand for 5-10 minutes for color development.

-

Measure the absorbance at 546 nm.

-

The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Principle: This assay measures the decomposition of hydrogen peroxide by the antioxidant compound.

Procedure:

-

Prepare a solution of 40 mM hydrogen peroxide in phosphate buffer (pH 7.4).

-

Add 0.6 mL of the hydrogen peroxide solution to 1 mL of the test compound at various concentrations.

-

Measure the absorbance of the hydrogen peroxide at 230 nm after 10 minutes against a blank solution containing the test compound in phosphate buffer without hydrogen peroxide.

-

The percentage of hydrogen peroxide scavenged is calculated, and the IC50 value is determined.

Principle: This assay assesses the ability of a compound to stabilize the RBC membrane against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity.

Procedure:

-